molecular formula C7H5ClN4 B1630370 5-(3-chlorophenyl)-1H-tetrazole CAS No. 41421-28-7

5-(3-chlorophenyl)-1H-tetrazole

Cat. No. B1630370
CAS RN: 41421-28-7
M. Wt: 180.59 g/mol
InChI Key: OLEWPGUJZBDDKJ-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-1H-tetrazole, also known as 5-chloro-1H-tetrazole, is a heterocyclic compound with a five-membered ring containing four nitrogen atoms and one chlorine atom. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used in the production of explosives, pesticides, and other chemicals. Additionally, it has been used in the synthesis of a variety of other compounds, such as polymers, surfactants, and catalysts.

Scientific Research Applications

Structural Analysis and Interaction Studies

5-(3-Chlorophenyl)-1H-Tetrazole and its derivatives have been extensively studied for their structural properties using techniques like X-ray crystallography. These studies reveal details about the planarity of the tetrazole rings and the conformation of aryl rings. Furthermore, molecular docking studies have been performed to understand the orientation and interaction of these molecules within specific enzyme active sites, particularly their role as cyclooxygenase-2 (COX-2) inhibitors (Al-Hourani et al., 2015).

Reactivity and Electron Attachment

Research has explored the electron-induced reactivity of this compound, particularly focusing on its dissociative and associative electron attachment processes. Such studies are vital in understanding the molecular structure's influence on reactivity, with implications in fields like material science and chemistry (Luxford et al., 2021).

Synthesis and Drug Design

5-Substituted 1H-Tetrazoles, including this compound, are significant in medicinal chemistry as bioisosteric replacements for carboxylic acids. They are integral components of various clinical drugs, and ongoing research aims to develop more efficient and eco-friendly methods for their synthesis. This has far-reaching implications in drug design and development (Mittal & Awasthi, 2019).

Corrosion Inhibition

This compound has been identified as an effective corrosion inhibitor, particularly for mild steel in industries like oil and natural gas. Its efficacy in inhibiting corrosion has been studied through various methods like potentiodynamic polarization and scanning electron microscopy, offering insights into its potential industrial applications (Kamble & Dubey, 2021).

properties

IUPAC Name

5-(3-chlorophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEWPGUJZBDDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901150
Record name NoName_225
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41421-28-7
Record name 5-(3-Chlorophenyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41421-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

Following the procedure in COMPOUND 3 for the synthesis of intermediate 5-(3-bromophenyl)-2H-tetrazole, 3-chlorobenzonitrile (1.88 g, 13.67 mmol) was employed to obtain 5-(3-chlorophenyl)-2H-tetrazole.
[Compound]
Name
COMPOUND 3
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Quantity
1.88 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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